3-(4-Nitrophenyl)-2-piperidinone
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Overview
Description
3-(4-Nitrophenyl)-2-piperidinone is an organic compound characterized by a piperidinone ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-piperidinone typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by cyclization to form the piperidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-2-piperidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The piperidinone ring can be oxidized under strong oxidizing conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Reduction: 3-(4-Aminophenyl)-2-piperidinone.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-2-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-2-piperidinone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-2-piperidinone: A reduced form of 3-(4-Nitrophenyl)-2-piperidinone with different chemical properties.
4-Nitrophenylchloroformate: Another nitro-substituted compound with distinct reactivity and applications.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a piperidinone ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h3-6,10H,1-2,7H2,(H,12,14) |
InChI Key |
CZOOPIVYGAULML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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